methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is an organic compound with potential applications across various scientific fields. This molecule combines a complex structure involving benzo[d]thiazolyl and thiophenyl groups, which contribute to its diverse chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step reaction process. A common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: : Starting with the appropriate benzo[d]thiazole precursor.
Acrylation Reaction: : Introduction of the (thiophen-2-yl)acryloyl group via a condensation reaction.
Methoxylation: : Methoxylation of the compound at the desired position.
Esterification: : Conversion to the methyl ester form to yield the final product.
Industrial Production Methods
In an industrial setting, these reactions are typically scaled up with optimization of reaction conditions such as temperature, solvent choice, and catalyst use. The implementation of continuous flow reactors can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Undergoes oxidation reactions, particularly at the thiophenyl group, forming sulfoxides or sulfones.
Reduction: : Reduction can occur, especially affecting the (thiophen-2-yl)acryloyl group.
Substitution: : Substitution reactions are possible, particularly at the benzo[d]thiazolyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.
Substitution: : Conditions vary but often involve Lewis acids as catalysts.
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Reduced derivatives of the acrylate and thiophenyl components
Substitution: : Substituted derivatives with various functional groups
Scientific Research Applications
Methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate finds use in several scientific domains:
Chemistry: : As a versatile intermediate for synthesizing complex organic molecules.
Biology: : Potential bioactive compound for studying cellular pathways.
Medicine: : Investigated for its potential therapeutic properties.
Industry: : Utilized in material science for its unique chemical properties.
Mechanism of Action
The biological activity of methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate often involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. Its precise mechanism of action can vary depending on the specific application but often involves binding to target molecules, resulting in altered activity or inhibition.
Comparison with Similar Compounds
When compared to other similar compounds, such as derivatives of benzo[d]thiazole or thiophene, methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate stands out due to:
Unique Structural Features: : The specific positioning and combination of functional groups.
Enhanced Reactivity: : Increased chemical reactivity due to the presence of both benzo[d]thiazolyl and thiophenyl moieties.
Diverse Applications:
List of Similar Compounds:
2-Aminobenzothiazole
Methyl 2-(benzo[d]thiazol-2-yl)acetate
3-(2-Thienyl)acrylic acid
Intriguing stuff, right? What’s got you curious about this compound?
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-23-12-5-7-14-15(10-12)26-18(20(14)11-17(22)24-2)19-16(21)8-6-13-4-3-9-25-13/h3-10H,11H2,1-2H3/b8-6+,19-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVBDYPVQUDVCD-HBDKRJASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CS3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.